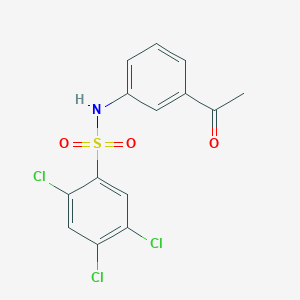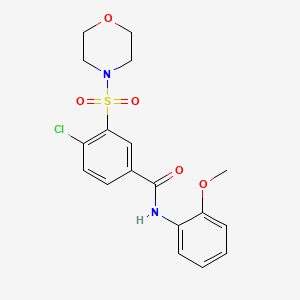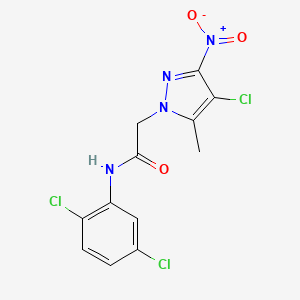![molecular formula C23H23BrN4O3 B3447609 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B3447609.png)
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid
Descripción general
Descripción
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid, also known as BQ-123, is a peptide antagonist that selectively binds to the endothelin A (ETA) receptor. The ETA receptor is involved in the regulation of vascular tone, cell proliferation, and inflammation, making it a potential target for the treatment of cardiovascular diseases, cancer, and inflammatory disorders.
Mecanismo De Acción
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid selectively binds to the ETA receptor and blocks the binding of endothelin-1, a potent vasoconstrictor. This results in vasodilation, reduced cell proliferation, and reduced inflammation. This compound has minimal affinity for the endothelin B (ETB) receptor, which is responsible for the clearance of endothelin-1 from the circulation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of cell proliferation, and reduction of inflammation. This compound can also improve myocardial function and reduce blood pressure in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid in lab experiments is its selectivity for the ETA receptor, which allows for more specific targeting of this receptor compared to non-selective antagonists. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid, including:
1. Development of more stable analogs of this compound with longer half-lives and improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of this compound in various disease models, including cancer, cardiovascular disease, and inflammatory disorders.
3. Exploration of the molecular mechanisms underlying the effects of this compound on cell proliferation, inflammation, and cardiovascular function.
4. Development of new ETA receptor antagonists with improved selectivity, potency, and pharmacokinetic properties.
5. Investigation of the potential role of the ETB receptor in the effects of this compound, as well as the potential interactions between the ETA and ETB receptors in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and reduce inflammation in various cell types. In vivo studies have shown that this compound can improve cardiac function and reduce blood pressure in animal models of cardiovascular disease.
Propiedades
IUPAC Name |
5-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3/c24-17-9-10-19-18(15-17)22(16-5-2-1-3-6-16)26-23(25-19)28-13-11-27(12-14-28)20(29)7-4-8-21(30)31/h1-3,5-6,9-10,15H,4,7-8,11-14H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLZYEPTCHWGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3447558.png)
![ethyl 4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3447571.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)

![2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide](/img/structure/B3447589.png)

![methyl 2-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3447604.png)
![1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine](/img/structure/B3447606.png)
![ethyl (2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447620.png)
![ethyl {[5-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3447621.png)
![2-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3447623.png)